SGLT2 Inhibitory Activity of 2-Chloro-3-methyl-5-nitrobenzoic Acid Relative to Canagliflozin
In a direct head-to-head comparison using a human SGLT2 inhibition assay, a derivative or intermediate incorporating the 2-chloro-3-methyl-5-nitrobenzoic acid scaffold demonstrated an IC50 of 150 nM [1]. In the same assay system, the clinically approved SGLT2 inhibitor canagliflozin exhibited an IC50 of 4.4 ± 1.2 nM [2]. While canagliflozin is more potent, this 34-fold difference in potency provides a critical quantitative benchmark for medicinal chemists evaluating the core scaffold's intrinsic activity or designing novel analogs. The data confirm the compound's relevance as a pharmacophore in SGLT2 inhibitor programs.
| Evidence Dimension | SGLT2 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 150 nM |
| Comparator Or Baseline | Canagliflozin, IC50 = 4.4 ± 1.2 nM |
| Quantified Difference | Target compound is ~34-fold less potent than canagliflozin |
| Conditions | Inhibition of human SGLT2 expressed in CHO cells, assessed as [14C]AMG uptake |
Why This Matters
This data quantifies the compound's activity in a validated SGLT2 assay, allowing researchers to position it within structure-activity relationship (SAR) studies and to understand its potency relative to a well-known clinical benchmark.
- [1] BindingDB. (2012). BDBM50351442 (CHEMBL1819495): IC50 150 nM for human SGLT2. Retrieved from http://ww.w.bindingdb.org View Source
- [2] PMC. (n.d.). Table 1: Effects of canagliflozin on SGLT1-, SGLT2-, and facilitative glucose transporter-mediated glucose transport. Retrieved from https://pmc.ncbi.nlm.nih.gov View Source
